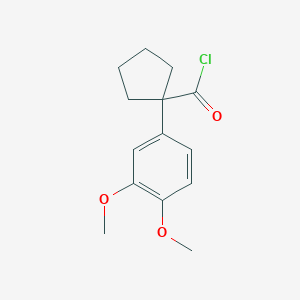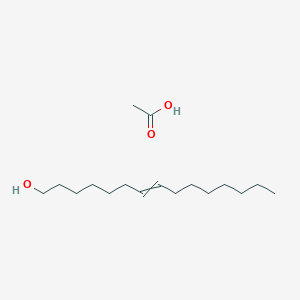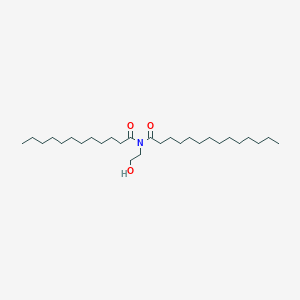
4-Butoxyphenyl 4-(octyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxyphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of butoxy and octyloxy groups attached to the phenyl and benzoate moieties, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-butoxyphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, solvent recovery and recycling techniques are employed to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxyphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The butoxy and octyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-butoxybenzoic acid and 4-(octyloxy)benzoic acid.
Reduction: Formation of 4-butoxyphenol and 4-(octyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4-Butoxyphenyl 4-(octyloxy)benzoate has several scientific research applications:
Material Science: Used in the development of liquid crystal materials due to its mesogenic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: Utilized in the formulation of specialty coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Butoxyphenyl 4-(octyloxy)benzoate in its applications is largely dependent on its structural properties. In liquid crystal applications, the compound’s ability to align and form ordered phases is crucial. The butoxy and octyloxy groups provide flexibility and influence the compound’s thermal and optical properties. In biological applications, the compound may interact with cellular membranes or proteins, leading to its observed antimicrobial or cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butyrylphenyl 4-(octyloxy)benzoate
- 4-(Octyloxy)phenyl 4-(butoxy)benzoate
- 4-(Hexyloxy)phenyl 4-(butoxy)benzoate
Uniqueness
4-Butoxyphenyl 4-(octyloxy)benzoate is unique due to the specific combination of butoxy and octyloxy groups, which impart distinct physical and chemical properties. This combination enhances its suitability for liquid crystal applications by providing a balance between rigidity and flexibility, leading to improved thermal stability and mesophase behavior .
Propiedades
Número CAS |
52267-53-5 |
|---|---|
Fórmula molecular |
C25H34O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(4-butoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-7-8-9-10-20-28-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)27-19-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
Clave InChI |
JRRLEIPMYAOIGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



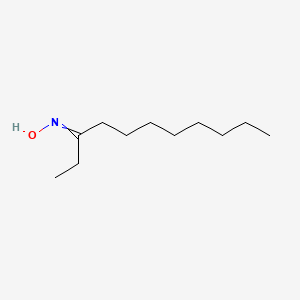
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
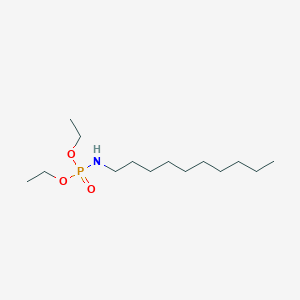

![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
